![molecular formula C16H21F3N2O3S B4624271 N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)

N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N2-cyclohexyl-N2-(methylsulfonyl)-N1-[3-(trifluoromethyl)phenyl]glycinamide often involves intricate steps that are crucial for introducing specific functional groups. For example, the stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a method for synthesizing cyclic sulfoximines, highlighting the role of sulfonyl groups in facilitating cycloaddition reactions and their subsequent transformation to cyclic sulfinamides (Ye et al., 2014).

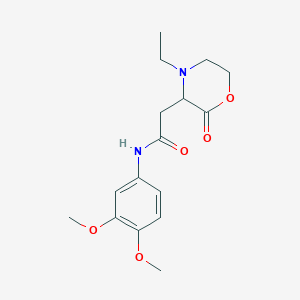

Molecular Structure Analysis

The molecular structure of such compounds is often complex and requires detailed analysis to understand. The reaction of phenylmethanesulfonyl chloride with tertiary amines, for instance, demonstrates the formation of geometrical isomers about a carbon–sulfur double bond, which is significant for the structural elucidation of sulfone-containing molecules (King & Durst, 1966).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be diverse, depending on the functional groups present. The use of S-(4-methoxyphenyl) benzenethiosulfinate and trifluoromethanesulfonic anhydride, for instance, demonstrates a system for generating glycosyl triflates from thioglycosides, showcasing the reactivity of sulfone and trifluoromethyl groups in complex organic syntheses (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. The synthesis and characterization of cardo polysulfonates involving cyclohexane and sulfonyl chloride components indicate these polymers' solubility in common solvents and their resistance to acids and alkalis, which are important physical properties (Karia & Parsania, 1999).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Reactions

Formation of Geometrical Isomers : The reaction of phenylmethanesulfonyl chloride with tertiary amines demonstrates the formation of geometrical isomers about a carbon–sulfur double bond, showcasing the compound's relevance in the study of novel chemical reactions and isomerism (King & Durst, 1966).

Synthetic Equivalents for Tetrahydroisoquinolines : The development of synthetic equivalents based on Weinreb amide functionality for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, indicating its potential in synthetic organic chemistry (Kommidi, Balasubramaniam, & Aidhen, 2010).

Stereoselective Cycloaddition Reactions : The use of N-tert-butanesulfinyl imines in stereoselective [3+2] cycloaddition reactions with arynes, facilitated by a removable PhSO₂CF₂ group, highlights its role in the synthesis of cyclic sulfoximines (Ye et al., 2014).

Potential Therapeutic Applications

Osteoclastogenesis and Bone Loss : A study explored the osteoclast inhibitory activity of a novel compound related to N-phenyl-methylsulfonamido-acetamide, examining its potential as a therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).

Anti-inflammatory and Analgesic Properties : Research into diarylcyclopentenones with a specific sulfonamide structure has shown selective inhibition of cyclooxygenase-2, indicating potential for anti-inflammatory and analgesic applications (Black et al., 1999).

Advanced Materials and Catalysis

Polysulfonates Synthesis : The interfacial polycondensation of specific polysulfonates demonstrates the compound's utility in the creation of materials with excellent solubility and resistance properties, pointing towards applications in material science (Karia & Parsania, 1999).

Carbon-based Sulfonic Acid Functionalized Ionic Liquids : The fabrication and application of nitrogen-containing carbon-based sulfonic acid functionalized ionic liquids in esterification reactions illustrate its potential in catalysis and green chemistry (Sun et al., 2017).

Mecanismo De Acción

Mode of Action

It’s worth noting that many compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in sm cross-coupling reactions can influence a variety of biochemical pathways due to the formation of new carbon-carbon bonds .

Result of Action

It’s worth noting that compounds involved in sm cross-coupling reactions can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of molecules .

Propiedades

IUPAC Name |

2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O3S/c1-25(23,24)21(14-8-3-2-4-9-14)11-15(22)20-13-7-5-6-12(10-13)16(17,18)19/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPQVYZGXFQQLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[cyclohexyl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)

![2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4624208.png)

![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)

![N-(sec-butyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4624211.png)

![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)

![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)

![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624243.png)

![N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)

![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)